

Application Notes and Protocols for the N-acetylation of Phenothiazine-5-oxide

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Compound of Interest

Compound Name: *Phenothiazine, 10-acetyl-, 5-oxide*

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These application notes provide a detailed protocol for the synthesis of 10-acetyl-10H-phenothiazine 5-oxide, a derivative of the versatile phenothiazine scaffold. Phenothiazine and its analogues are of significant interest in medicinal chemistry due to their wide range of biological activities. This protocol outlines a two-step synthesis commencing with the oxidation of phenothiazine to phenothiazine-5-oxide, followed by its N-acetylation.

Data Presentation

The following tables summarize the key quantitative data for the compounds involved in this protocol.

Table 1: Properties of Starting Materials

Compound Name	Molecular Formula	Molecular Weight (g/mol)	Melting Point (°C)
Phenothiazine	C ₁₂ H ₉ NS	199.27	185
Hydrogen Peroxide (30% aq.)	H ₂ O ₂	34.01	-
Acetic Acid (Glacial)	C ₂ H ₄ O ₂	60.05	16.6
Acetic Anhydride	C ₄ H ₆ O ₃	102.09	-73
Pyridine	C ₅ H ₅ N	79.10	-41.6

Table 2: Properties of Intermediates and Final Product

Compound Name	Molecular Formula	Molecular Weight (g/mol)	Melting Point (°C)
Phenothiazine-5-oxide	C ₁₂ H ₉ NOS	215.27	>175 (dec.)[1]
10-Acetyl-10H-phenothiazine 5-oxide	C ₁₄ H ₁₁ NO ₂ S	257.31	Not available

Table 3: Spectroscopic Data for 10-Acetyl-10H-phenothiazine 5-oxide

Spectroscopy	Data
IR (KBr, cm ⁻¹)	Key peaks expected for C=O stretch (amide) and S=O stretch.
¹ H NMR	Signals corresponding to aromatic protons and the acetyl methyl protons.
¹³ C NMR	Signals for aromatic carbons, the acetyl carbonyl carbon, and the acetyl methyl carbon.
Mass Spec (m/z)	Top Peak: 198, 2nd Highest: 199[2]

Experimental Protocols

This protocol is divided into two main experimental procedures: the synthesis of the intermediate, phenothiazine-5-oxide, and the final N-acetylation to yield 10-acetyl-10H-phenothiazine 5-oxide.

Part 1: Synthesis of Phenothiazine-5-oxide

This procedure describes the oxidation of phenothiazine to phenothiazine-5-oxide using hydrogen peroxide in an acidic medium.

Materials:

- Phenothiazine
- Glacial Acetic Acid
- 30% Hydrogen Peroxide solution
- Deionized Water
- Ethanol
- Round-bottom flask
- Magnetic stirrer and stir bar
- Reflux condenser
- Heating mantle
- Büchner funnel and filter paper
- Beakers and Erlenmeyer flasks

Procedure:

- In a round-bottom flask equipped with a magnetic stir bar, dissolve phenothiazine (1 equivalent) in glacial acetic acid.

- Slowly add 30% hydrogen peroxide (1.1 equivalents) dropwise to the stirred solution at room temperature.
- After the addition is complete, heat the reaction mixture to reflux for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- After the reaction is complete, allow the mixture to cool to room temperature.
- Pour the reaction mixture into a beaker containing cold deionized water to precipitate the product.
- Collect the solid product by vacuum filtration using a Büchner funnel.
- Wash the solid with copious amounts of deionized water to remove any remaining acetic acid.
- Recrystallize the crude product from ethanol to obtain pure phenothiazine-5-oxide.
- Dry the purified product under vacuum.

Part 2: N-acetylation of Phenothiazine-5-oxide

This procedure details the N-acetylation of phenothiazine-5-oxide using acetic anhydride in pyridine.

Materials:

- Phenothiazine-5-oxide
- Anhydrous Pyridine
- Acetic Anhydride
- Toluene
- Dichloromethane (or Ethyl Acetate)
- 1 M Hydrochloric Acid (HCl)

- Saturated aqueous Sodium Bicarbonate (NaHCO_3) solution
- Brine (saturated aqueous NaCl solution)
- Anhydrous Sodium Sulfate (Na_2SO_4) or Magnesium Sulfate (MgSO_4)
- Round-bottom flask
- Magnetic stirrer and stir bar
- Ice bath
- Separatory funnel
- Rotary evaporator

Procedure:

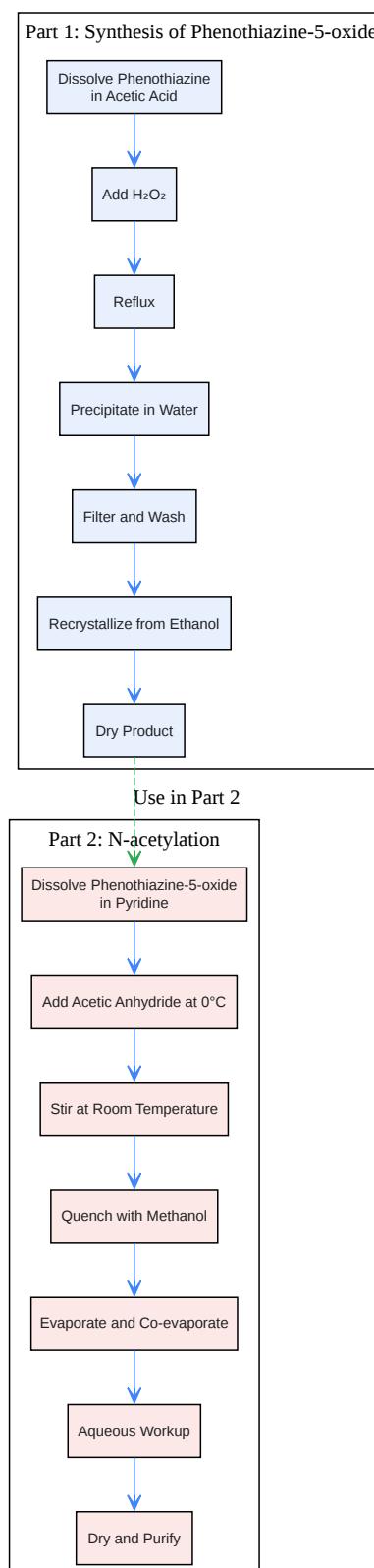
- Dissolve phenothiazine-5-oxide (1.0 equivalent) in anhydrous pyridine in a round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen).[3]
- Cool the solution to 0°C using an ice bath.[3]
- Slowly add acetic anhydride (1.5-2.0 equivalents) to the cooled solution while stirring.[3]
- Allow the reaction mixture to warm to room temperature and stir until the starting material is completely consumed, as monitored by TLC.[3]
- Quench the reaction by the addition of methanol.
- Remove the pyridine and other volatile components by co-evaporation with toluene under reduced pressure using a rotary evaporator.[4]
- Dissolve the residue in dichloromethane or ethyl acetate.[3]
- Wash the organic layer sequentially with 1 M HCl, deionized water, saturated aqueous NaHCO_3 solution, and finally with brine.[3]

- Dry the organic layer over anhydrous Na_2SO_4 or MgSO_4 , filter, and concentrate under reduced pressure to yield the crude product.[3]
- Purify the crude 10-acetyl-10H-phenothiazine 5-oxide by silica gel column chromatography if necessary.

Visualizations

The following diagrams illustrate the chemical transformations and the overall experimental workflow.

Phenothiazine $\xrightarrow{\text{H}_2\text{O}_2 / \text{Acetic Acid}}$ Phenothiazine-5-oxide $\xrightarrow{\text{Acetic Anhydride / Pyridine}}$ 10-Acetyl-10H-phenothiazine 5-oxide



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